Esculentin-1PLb is primarily sourced from the skin secretions of the Pelophylax kl. esculentus (the edible frog). The skin of amphibians is known to produce a diverse array of antimicrobial peptides, which are part of their defense mechanisms against pathogens. Research has shown that these peptides exhibit significant antibacterial and antifungal properties, contributing to the survival of amphibians in their natural habitats.
Esculentin-1PLb is classified as an antimicrobial peptide. It is part of a broader family of peptides that includes temporins and other frog skin-derived peptides. These compounds are typically characterized by their positive charge and amphipathic nature, which enable them to interact effectively with microbial membranes.
The synthesis of Esculentin-1PLb involves solid-phase peptide synthesis techniques. The process typically begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids using specific coupling reagents.
In one study, the synthesis was performed using 1,4-butanediol dimethacrylate cross-linked polystyrene as a support material. The process utilized Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection and coupling. The final peptide was cleaved from the support using trifluoroacetic acid and purified via high-performance liquid chromatography (HPLC) . Characterization techniques included amino acid analysis and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI TOF MS), confirming the successful synthesis of the peptide.
The molecular structure of Esculentin-1PLb consists of a sequence of amino acids that contribute to its biological activity. The specific arrangement and properties of these amino acids result in an amphipathic structure that is crucial for its interaction with microbial membranes.
The peptide's secondary structure has been analyzed using circular dichroism spectroscopy, revealing helical conformations that are associated with its antimicrobial activity. The presence of specific charged residues enhances its ability to interact with negatively charged bacterial membranes .
Esculentin-1PLb exhibits significant antibacterial activity through mechanisms that involve membrane disruption. The peptide interacts with bacterial membranes, leading to pore formation and subsequent cell lysis.
The interactions between Esculentin-1PLb and various bacterial strains have been studied extensively. For instance, it has shown effectiveness against Escherichia coli and Bacillus species, where its helicity and charged nature are believed to play critical roles in mediating these effects .
The mechanism by which Esculentin-1PLb exerts its antimicrobial effects involves several steps:
Studies have demonstrated that the efficacy of Esculentin-1PLb correlates with its structural properties, particularly its helicity and amphipathicity .
Esculentin-1PLb is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its molecular weight and specific amino acid composition contribute to its functional properties.
The chemical stability of Esculentin-1PLb is influenced by factors such as pH and temperature. It retains its antimicrobial activity across a range of conditions, making it a robust candidate for therapeutic applications.
Relevant data indicates that modifications to its structure can enhance or diminish its biological activity, highlighting the importance of specific amino acid residues in maintaining function .
Esculentin-1PLb has potential applications in various fields, including:
Esculentin-1PLb originates from a precursor gene encoding a 255-nucleotide open reading frame that translates into an 84-amino acid prepropeptide. This genetic architecture comprises three distinct domains: a 23-residue N-terminal signal peptide, an acidic spacer peptide (functionally uncharacterized), and the 46-amino acid mature peptide [3]. The promoter region contains putative binding sites for stress-responsive transcription factors (e.g., NF-κB and AP-1), enabling rapid transcriptional upregulation during microbial challenge [3] [10]. Genomic analysis reveals that the esculentin-1PLb locus resides in a gene-dense region rich in antimicrobial peptide (AMP) clusters, suggesting coordinated evolutionary selection for immune defense [7].
Transcriptomic studies in Pelophylax nigromaculatus demonstrate that esculentin-1PLb expression is growth rate-dependent, aligning with resource allocation models where antimicrobial defense genes are prioritized under rapid cellular proliferation [2] [7]. This regulation is mediated by histone H3K27 acetylation marks in the promoter region, which enhance chromatin accessibility during infection [7].
Table 1: Genomic Features of Esculentin-1PLb
Feature | Specification |
---|---|
Gene Length | 255 nucleotides |
Precursor Length | 84 amino acids |
Mature Peptide Length | 46 amino acids |
Signal Peptide | 23 residues |
Theoretical pI (mature) | 9.63 |
Disulfide Bonds | 1 (C-terminal heptapeptide ring) |
Chromatin Marks | H3K27ac in promoter region |
Phylogenetic reconstruction places esculentin-1PLb within the Pelophylax esculentin clade, sharing 98.2% sequence identity with P. fukienensis esculentin-1P and 94.7% with P. lessonae esculentin-1a [3] [10]. The mature peptide exhibits ultra-conserved sequences across taxa, particularly the C-terminal disulfide-bridged loop (GEC motif) and the cationic N-terminal domain (GIFTKINKKKAKT) essential for membrane interaction [3] [10].
Divergence estimates indicate that esculentin-1PLb arose from a gene duplication event ~25 MYA, coinciding with the radiation of Eurasian Pelophylax species. Positive selection (dN/dS > 1) is detected at residue 11 (lysine → arginine substitutions), likely optimizing electrostatic interactions with bacterial membranes [3]. This evolutionary trajectory contrasts with the more variable brevinin and temporin families, highlighting esculentin-1PLb’s conserved functional constraints.
Table 2: Sequence Divergence in Esculentin Orthologs
Species | Identity vs. 1PLb (%) | Key Residue Variations |
---|---|---|
P. fukienensis | 98.2% | None |
P. lessonae | 94.7% | V11A, K18R |
P. saharicus | 92.1% | T7S, D15E |
Odorrana grahami | 86.3% | F5Y, N20S |
Quantitative PCR analyses confirm esculentin-1PLb mRNA is constitutively expressed in P. nigromaculatus, with tissue-specific hierarchies: skin > muscle > visceral organs [3]. Skin secretion contains 1.2 ± 0.3 μg/μL of mature peptide, constituting ~8% of total AMP output. This expression pattern aligns with dermal gland ultrastructure studies showing specialized serous granules storing processed peptide [3] [10].
Induction experiments reveal 5.7-fold transcriptional upregulation in skin within 4 hours of Pseudomonas aeruginosa challenge, mediated through Toll-like receptor 4 (TLR4)-dependent NF-κB activation [3] [6]. Notably, pulmonary and intestinal tissues show no significant induction, underscoring the skin’s frontline defense role.
Table 3: Tissue Distribution of Esculentin-1PLb Expression
Tissue | Basal mRNA (ΔCt) | Fold-Induction (Post-Infection) |
---|---|---|
Skin | 18.3 ± 0.9 | 5.7× |
Muscle | 22.1 ± 1.2 | 1.8× |
Liver | 28.5 ± 1.5 | 1.1× |
Intestine | 29.8 ± 1.7 | 1.0× |
Lung | 30.2 ± 1.4 | 1.1× |
Maturation of esculentin-1PLb involves three enzymatic stages:
Post-translational modifications include N-terminal pyroglutamination (+111.02 Da) in 65% of mature peptides, enhancing resistance to aminopeptidases [5] [9]. Phosphorylation at Ser27 occurs in acidic microenvironments, potentially modulating membrane insertion depth [9]. In vitro processing assays confirm that elastase hydrolyzes the spacer peptide 15× faster than trypsin, suggesting context-dependent maturation [6] [10].
Table 4: Key Post-Translational Modifications
Modification | Site | Functional Impact |
---|---|---|
Disulfide Bond | Cys38-Cys46 | Stabilizes C-terminal β-hairpin |
Pyroglutamination | Gln1 | Blocks aminopeptidase degradation |
Phosphorylation | Ser27 | Modulates membrane penetration |
Asparagine Deamidation | Asn20 (rare) | Alters charge distribution |
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